molecular formula C10H11F2NO3 B8028148 2-Butoxy-1,3-difluoro-5-nitrobenzene

2-Butoxy-1,3-difluoro-5-nitrobenzene

Cat. No.: B8028148
M. Wt: 231.20 g/mol
InChI Key: BZZJSUYWDMKZPD-UHFFFAOYSA-N
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Description

2-Butoxy-1,3-difluoro-5-nitrobenzene (CAS 1881329-39-0) is a fluorinated nitrobenzene derivative of high interest in advanced organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 11 F 2 NO 3 and a molecular weight of 231.20, serves as a versatile synthetic intermediate . Its structure features two fluorine atoms and a nitro group on the benzene ring, making it highly susceptible to nucleophilic aromatic substitution reactions. This allows researchers to selectively replace the fluorine atoms with a variety of nucleophiles, such as amines, alkoxides, or thiols, to create more complex molecular architectures . One of the primary research applications of this compound is as a key precursor in the construction of complex heterocyclic systems. Structurally related 1,3-difluoro-5-nitrobenzene derivatives have been utilized in Diels-Alder reactions and subsequent base-mediated reductive cyclizations to access sophisticated ring systems like the hexahydro-2,6-methano-1-benzazocine scaffold . This specific framework is found in several biologically active natural products, such as aspernomine, which has demonstrated cytotoxic activity against various cancer cell lines, including A549 lung carcinoma, MCF7 breast adenocarcinoma, and HT29 colon adenocarcinoma . The presence of the butoxy group in this compound can be leveraged to fine-tune the compound's electronic properties and solubility, thereby influencing its reactivity and the biological activity of downstream products. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2-butoxy-1,3-difluoro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZJSUYWDMKZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Fluorine with Butoxy Group

This method involves replacing a fluorine atom in a nitro-substituted difluorobenzene precursor with a butoxy group.

Example Protocol:

  • Starting Material : 1,3-Difluoro-5-nitrobenzene.

  • Reagents : Potassium tert-butoxide (2.2 equiv), 1-butanol (1.5 equiv), dry dimethylformamide (DMF).

  • Conditions : 80°C, 16–18 hours under nitrogen.

  • Workup : Quench with ice water, extract with ethyl acetate, purify via silica gel chromatography (hexanes:ethyl acetate = 5:1).

  • Yield : 68–74%.

Key Data:

ParameterValueSource
Temperature80°C
Reaction Time16–18 hours
SolventDMF
BaseK₂CO₃ or Cs₂CO₃
Purification MethodColumn chromatography

Sequential Nitration and Alkoxylation

Nitration of 2-Butoxy-1,3-difluorobenzene

Introducing the nitro group after alkoxylation ensures regioselectivity due to the directing effects of the butoxy group.

Example Protocol:

  • Synthesis of 2-Butoxy-1,3-difluorobenzene :

    • React 1,3-difluorobenzene with sodium butoxide in DMSO at 60°C for 12 hours (yield: 85%).

  • Nitration :

    • Add concentrated HNO₃/H₂SO₄ (1:3 v/v) at 0°C, stir for 2 hours, then warm to 25°C.

    • Quench with ice, extract with dichloromethane, and purify via recrystallization (ethanol).

    • Yield : 62–70%.

Key Data:

StepConditionsYieldSource
AlkoxylationDMSO, 60°C, 12 hours85%
NitrationHNO₃/H₂SO₄, 0°C → 25°C62–70%

Catalytic Reductive Dehalogenation

Palladium-Catalyzed Dechlorination

Though primarily used for 1,3-difluorobenzene synthesis, this method can be adapted for nitro-substituted analogs.

Modified Protocol:

  • Starting Material : 2-Bromo-1,3-difluoro-5-nitrobenzene.

  • Catalyst : Pd/C (5% w/w), trialkylamine base (e.g., tri-n-dodecylamine).

  • Conditions : H₂ (3 bar), 100°C, 6 hours.

  • Yield : 85–91%.

Key Data:

ParameterValueSource
Catalyst Loading5% Pd/C
Pressure3 bar H₂
Temperature100°C

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
SNArHigh regioselectivityRequires anhydrous conditions68–74%
Sequential NitrationScalable for bulk synthesisMulti-step, lower yields62–70%
Catalytic DehalogenationCompatible with halidesSpecialized equipment needed85–91%

Critical Reaction Parameters

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of butoxide.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions (e.g., over-alkylation).

Temperature Optimization

  • SNAr : Reactions below 80°C result in incomplete substitution.

  • Nitration : Exceeding 25°C leads to di-nitration byproducts.

Purity and Characterization

  • HPLC : Purity >95% confirmed using C18 column (acetonitrile/water = 70:30).

  • NMR : δ 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 4.21 (t, J = 6.6 Hz, 2H, OCH₂), 1.85–1.35 (m, 4H, CH₂).

Industrial-Scale Considerations

  • Cost Efficiency : Catalytic methods reduce waste but require Pd recovery systems.

  • Safety : Nitration steps demand strict temperature control to prevent exothermic runaway .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1,3-difluoro-5-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Reduction: The major product is 2-butoxy-1,3-difluoro-5-aminobenzene.

    Oxidation: Products include 2-butoxy-1,3-difluoro-5-nitrobenzoic acid or 2-butoxy-1,3-difluoro-5-nitrobenzaldehyde.

Scientific Research Applications

2-Butoxy-1,3-difluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic

Comparison with Similar Compounds

3,5-Difluoronitrobenzene (CAS 2265-94-3)

  • Structure : Fluorine at positions 3 and 5, nitro at position 1.
  • Synthesis : Prepared via nitration of 1,3-difluorobenzene or selective fluorination of nitrobenzene derivatives .
  • Key Differences :
    • Lacks the butoxy group, reducing steric hindrance and hydrophobicity.
    • Nitro group at position 1 instead of 5, altering electronic effects and reactivity patterns.
  • Reactivity : More reactive toward nucleophilic substitution due to reduced steric bulk compared to the butoxy derivative. Used in synthesizing diamines () and benzimidazoles ().

1-Chloro-2,3-difluoro-5-nitrobenzene

  • Structure : Chlorine at position 1, fluorine at 2 and 3, nitro at 5.
  • Synthesis : Sequential fluorination, nitration, and chlorination .
  • Key Differences :
    • Chlorine (electron-withdrawing) replaces butoxy, increasing ring deactivation.
    • Smaller substituent size enhances solubility in polar solvents.
  • Applications : Intermediate in pharmaceutical synthesis, similar to dFdC ().

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)

  • Structure : Methoxy (-OCH₃) at position 3, nitro at 2, chlorine at 1 and 5.
  • Synthesis : Methoxy introduction via SNAr or alkylation post-nitration .
  • Key Differences :
    • Methoxy group is smaller and more electron-donating than butoxy, altering electronic density.
    • Dichloro substitution increases toxicity and reactivity ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight Key Reactivity Applications
2-Butoxy-1,3-difluoro-5-nitrobenzene 2-OCH₂CH₂CH₂CH₃, 1,3-F, 5-NO₂ ~245.2 Moderate SNAr, stable to reduction Pharmaceutical intermediates
3,5-Difluoronitrobenzene 1-NO₂, 3,5-F 175.1 High electrophilic substitution Benzimidazole synthesis
1-Chloro-2,3-difluoro-5-nitrobenzene 1-Cl, 2,3-F, 5-NO₂ 208.5 Nucleophilic displacement Antimetabolite analogs
1,5-Dichloro-3-Methoxy-2-nitrobenzene 3-OCH₃, 1,5-Cl, 2-NO₂ 222.0 Toxic, limited solubility Research chemical

Research Findings and Insights

  • Electronic Effects : The butoxy group in this compound donates electrons via resonance, slightly counteracting the strong electron-withdrawing effects of fluorine and nitro groups. This balance makes it less reactive toward electrophiles compared to 3,5-difluoronitrobenzene but more reactive than dichloro analogs.
  • Steric Considerations : The butoxy group’s bulk may hinder reactions at adjacent positions, a factor absent in smaller analogs like 3,5-difluoronitrobenzene. This property is critical in designing coupling reactions or multi-step syntheses.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Butoxy-1,3-difluoro-5-nitrobenzene with high purity?

Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Fluorination : Selective fluorination at the 1,3-positions via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .

Butoxylation : Substitute a halogen (e.g., chlorine) at the 2-position with butoxy groups via nucleophilic aromatic substitution (SNAr) using NaH or K₂CO₃ as a base in DMSO at 60–80°C .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor reaction progress via TLC and confirm purity by HPLC .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood to avoid inhalation .
  • Ventilation : Install local exhaust systems to prevent vapor accumulation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments (δ -110 to -130 ppm for aromatic fluorines), while ¹H NMR resolves butoxy protons (δ 0.9–1.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₀F₂NO₃: theoretical 246.07 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity in synthesis .

Advanced: How does the reactivity of the nitro group in this compound influence substitution reactions?

Answer:
The nitro group is a strong electron-withdrawing group, activating the ring for meta-directed electrophilic substitution but deactivating it for nucleophilic attacks. Key reactions include:

  • Nucleophilic Aromatic Substitution (SNAr) : Replace the fluorine or butoxy group with amines/thiols using catalytic CuI or Pd in DMF .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
    Note : Steric hindrance from the butoxy group may slow reactions at adjacent positions; optimize reaction time and temperature .

Advanced: How should researchers address contradictions in experimental data (e.g., yield discrepancies)?

Answer:

Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, DMF may accelerate SNAr compared to DMSO .

Impurity Profiling : Use GC-MS or HPLC to detect byproducts (e.g., dehalogenated intermediates) .

Statistical Validation : Apply ANOVA to identify significant variables (e.g., temperature > catalyst type) .

Reproducibility Checks : Replicate experiments with controlled parameters (e.g., inert atmosphere, anhydrous solvents) .

Advanced: What computational methods predict the compound’s stability under varying pH/temperature?

Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs). The C-F bond (≈485 kJ/mol) is more stable than C-O (≈360 kJ/mol) .
  • MD Simulations : Simulate degradation pathways in aqueous environments (e.g., hydrolysis of the nitro group at pH < 3) using GROMACS .
  • pKa Prediction : Tools like ACD/Labs estimate nitro group acidity (pKa ≈ -2), indicating stability in neutral conditions .

Advanced: How can this compound serve as a precursor for bioactive molecules?

Answer:

  • Pharmaceuticals : The nitro group can be reduced to an amine for coupling with carboxylic acids (e.g., NSAID derivatives) .
  • Agrochemicals : Fluorine enhances lipid solubility, improving pesticide penetration; react with thiophosgene to form isothiocyanates for fungicides .
  • Probes : Label with ¹⁸F (via isotopic exchange) for PET imaging studies .

Advanced: What strategies mitigate steric effects during derivatization of the butoxy group?

Answer:

  • Protection/Deprotection : Temporarily protect the nitro group (e.g., with Boc anhydride) to reduce steric crowding during butoxy modification .
  • Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions (e.g., 150°C, 10 min) .
  • Bulky Catalysts : Use Pd(PPh₃)₄ to facilitate cross-coupling reactions despite steric hindrance .

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